molecular formula C20H22N4O3 B5539376 N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine

N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine

Cat. No. B5539376
M. Wt: 366.4 g/mol
InChI Key: NMRVHRBDMPRDNP-OEAKJJBVSA-N
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Description

N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine, also known as TAK-242, is a small molecule inhibitor that targets toll-like receptor 4 (TLR4) signaling. TLR4 is a transmembrane protein that plays a critical role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2010) detailed the synthesis of novel 1,2,4-triazole derivatives, including the synthesis of compounds that may be structurally related to N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine. These compounds were evaluated for their antimicrobial activities, showing varying degrees of efficacy against test microorganisms, indicating their potential application in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).

Intramolecular Hydrogen Bonding and Tautomerism

Research by Nazır et al. (2000) investigated the intramolecular hydrogen bonding and tautomerism in Schiff bases, which are related to the chemical structure of the aforementioned compound. This study provides insights into the chemical behavior and stability of such compounds, which could be useful in designing molecules with specific properties for scientific applications (Nazır, H., Yıldız, M., Yılmaz, H., Tahir, M. M., & Ülkü, D., 2000).

Lanthanide Complex Cation Synthesis

Another application involves the synthesis and characterization of lanthanide complexes. Liu et al. (1993) described the synthesis of lanthanide complexes involving bulky ortho 3-methoxy groups on N4O3 amine phenol ligands, suggesting the potential of such structures in creating complex cations for various scientific purposes (Liu, S., Yang, L., Rettig, S., & Orvig, C., 1993).

Benzoxazine Monomer Synthesis

Benzoxazine monomers and oligomers synthesis, as explored by Brunovska et al. (1999), presents an avenue for creating novel polymeric materials. This study demonstrates the use of triazine intermediates for synthesizing benzoxazine monomers, hinting at the compound's potential in material science and engineering applications (Brunovska, Z., Liu, J. P., & Ishida, H., 1999).

Ring-Opening Polymerization

Liang et al. (2012) discussed the synthesis of benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes and their application in the ring-opening polymerization of cyclic esters. This research suggests the compound's relevance in synthesizing polymers with specific characteristics, potentially for medical or engineering applications (Liang, Z.-h., Ni, X., Li, X., & Shen, Z.-q., 2012).

properties

IUPAC Name

(E)-1-[4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-17-2-6-19(7-3-17)26-12-10-25-11-13-27-20-8-4-18(5-9-20)14-23-24-15-21-22-16-24/h2-9,14-16H,10-13H2,1H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRVHRBDMPRDNP-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine

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